molecular formula C25H32N2O5 B12495468 Ethyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12495468
M. Wt: 440.5 g/mol
InChI Key: PGIBASHYJPMCHQ-UHFFFAOYSA-N
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Description

ETHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethyl ester, a morpholine ring, and a benzoate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxyacetic acid derivative: This step involves the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid in the presence of a base to form 2-(2-isopropyl-5-methylphenoxy)acetic acid.

    Amidation: The phenoxyacetic acid derivative is then reacted with 2-amino-5-morpholin-4-ylbenzoic acid under appropriate conditions to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

ETHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications

Properties

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 5-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C25H32N2O5/c1-5-31-25(29)21-15-19(7-9-22(21)27-10-12-30-13-11-27)26-24(28)16-32-23-14-18(4)6-8-20(23)17(2)3/h6-9,14-15,17H,5,10-13,16H2,1-4H3,(H,26,28)

InChI Key

PGIBASHYJPMCHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C)N3CCOCC3

Origin of Product

United States

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